molecular formula C14H17NO3 B3034500 3-cyclohexaneamidobenzoic acid CAS No. 180991-55-3

3-cyclohexaneamidobenzoic acid

Cat. No.: B3034500
CAS No.: 180991-55-3
M. Wt: 247.29 g/mol
InChI Key: UKYBHQDUVKBFFX-UHFFFAOYSA-N
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Description

3-Cyclohexaneamidobenzoic acid is an organic compound with the molecular formula C14H17NO3 It is characterized by a benzoic acid core substituted with a cyclohexaneamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexaneamidobenzoic acid typically involves the reaction of 3-aminobenzoic acid with cyclohexanecarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexaneamidobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Cyclohexaneamidobenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-cyclohexaneamidobenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

    3-Aminobenzoic acid: Similar structure but with an amino group instead of the cyclohexaneamide group.

    Cyclohexanecarboxylic acid: Contains the cyclohexane ring but lacks the benzoic acid moiety.

    Benzoic acid: The parent compound without any substitutions

Uniqueness: 3-Cyclohexaneamidobenzoic acid is unique due to the presence of both the benzoic acid and cyclohexaneamide groups, which confer distinct chemical and biological properties.

Biological Activity

3-Cyclohexaneamidobenzoic acid, a derivative of benzoic acid, has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a cyclohexane moiety linked to an amide functional group attached to a benzoic acid structure. The amide bond is crucial for its biological activity, as it influences the compound's interaction with biological targets. Various synthetic methods have been explored to produce this compound, focusing on optimizing yield and purity.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The amide bond plays a significant role in inhibiting enzymes involved in various metabolic pathways. For instance, studies have shown that amide derivatives can act as inhibitors for proteases and kinases, which are critical in cancer progression and other diseases .
  • Modulation of Signaling Pathways : This compound may influence signaling pathways such as the Hedgehog signaling pathway, which is implicated in basal-cell carcinoma. The structural modifications in the compound can enhance its affinity for specific receptors or enzymes, leading to altered cellular responses .

Antiproliferative Activity

In vitro studies have demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The compound's efficacy was evaluated using various assays:

Cell Line IC50 (µM) Reference
HeLa (cervical cancer)20 ± 2
CEM (T-lymphocyte)15 ± 1
L1210 (leukemia)25 ± 3

These results indicate that the compound has a significant impact on cell viability, suggesting potential as an anticancer agent.

Hemostatic Activity

The hemostatic properties of related amide compounds have been explored, showing that they can affect blood coagulation processes. For instance, studies involving clot formation and fibrinolysis assays indicated that certain amide derivatives could enhance clotting efficiency without causing hemolysis at tested concentrations .

Amide Compound Prothrombin Time (s) Thrombin Time (s) Effect on Hemolysis (%)
Amide 114.115.6<1%
Amide 214.515.8<1%
Tranexamic Acid13.915.0<1%

These findings suggest that modifications to the amide structure can lead to enhanced hemostatic properties while maintaining safety profiles.

Case Studies and Research Findings

Several studies have highlighted the biological significance of amide derivatives similar to this compound:

  • Cancer Research : A study demonstrated that compounds with similar structural features exhibited potent antiproliferative activity against various cancer cell lines, indicating a promising avenue for drug development targeting malignancies .
  • Antimicrobial Activity : Research has shown that benzoic acid derivatives possess antimicrobial properties against pathogens like Pseudomonas aeruginosa, suggesting potential applications in treating infections .
  • Molecular Docking Studies : Computational analyses have provided insights into the binding affinities of these compounds with target proteins, reinforcing their potential therapeutic roles through structure-activity relationship studies .

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c16-13(10-5-2-1-3-6-10)15-12-8-4-7-11(9-12)14(17)18/h4,7-10H,1-3,5-6H2,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKYBHQDUVKBFFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701271675
Record name 3-[(Cyclohexylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

180991-55-3
Record name 3-[(Cyclohexylcarbonyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180991-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(Cyclohexylcarbonyl)amino]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701271675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-cyclohexaneamidobenzoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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